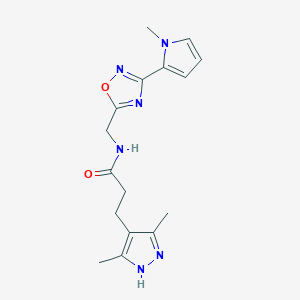

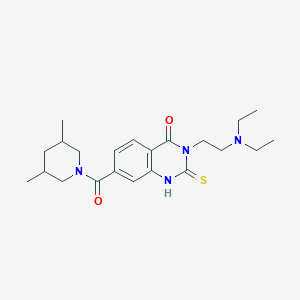

![molecular formula C11H12N2OS B2968248 3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine CAS No. 2202163-57-1](/img/structure/B2968248.png)

3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a propargyl group, such as 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid , are often used for chemical probe synthesis . They contain a light-activated diazirine, alkyne tag, and a synthetic handle . When appended to a ligand or pharmacophore, this building block allows for UV light-induced covalent modification of a biological target .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized through various methods. For instance, a series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by one-pot four-component reaction .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of pyridazine derivatives have been a significant area of research due to their pharmaceutical importance. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane. The structure was confirmed through spectroscopic techniques and X-ray diffraction, highlighting the potential pharmaceutical applications of such compounds (Sallam et al., 2021).

Heterocyclic Compound Synthesis

The preparation of new heterocyclic compounds, such as dihydropyridines, dihydropyridazines, and thiourea derivatives, showcases the versatility of pyridazine derivatives in chemical synthesis. These compounds were synthesized through reactions involving electrophilic reagents and confirmed by various spectroscopic methods, indicating the diverse chemical utility of pyridazine-based structures (Hafiz et al., 2011).

Biological Activity Exploration

Exploring the biological activities of pyridazine derivatives has been a focus, with some compounds showing antimicrobial, antifungal, and potential antiulcer properties. For example, novel pyridazine derivatives demonstrated promising antimicrobial and antifungal activities, highlighting their potential in developing new therapeutic agents (Sayed et al., 2003).

Water Oxidation Catalysts

In the field of catalysis, pyridazine derivatives have been utilized in the development of water oxidation catalysts. The synthesis of dinuclear complexes using pyridazine ligands demonstrated their effectiveness in oxygen evolution reactions, indicating the potential of such compounds in catalytic applications (Zong & Thummel, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-but-2-ynoxy-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-3-5-14-11-7-9-8-15-6-4-10(9)12-13-11/h7H,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPFUCDOHMSKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NN=C2CCSCC2=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

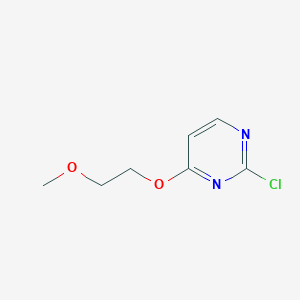

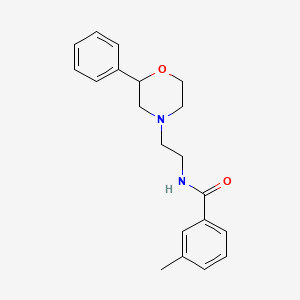

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968165.png)

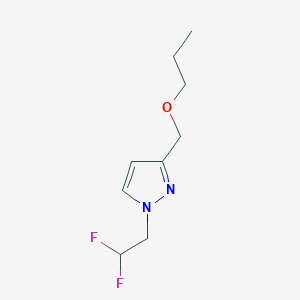

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2968167.png)

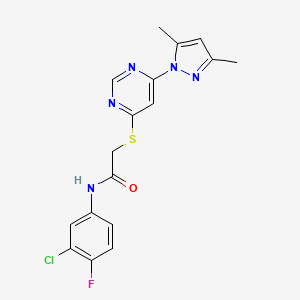

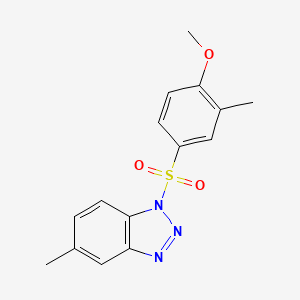

![4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2968169.png)

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)

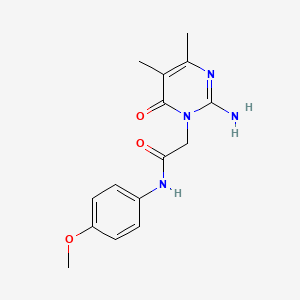

![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)

![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)